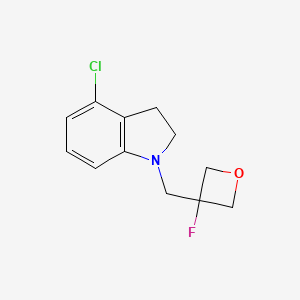
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorooxetane Moiety: The fluorooxetane moiety can be attached through a nucleophilic substitution reaction, where a suitable fluorooxetane precursor reacts with the indoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloroindoline: Lacks the fluorooxetane moiety, making it less versatile in terms of chemical reactivity.
3-Fluorooxetane: Lacks the indoline core, limiting its biological activity compared to 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline.
Uniqueness
This compound is unique due to the presence of both the chloro and fluorooxetane groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClFNO |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
4-chloro-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C12H13ClFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2 |
InChI Key |
IJASDKGFVHQFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Cl)CC3(COC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















